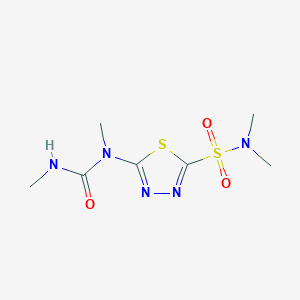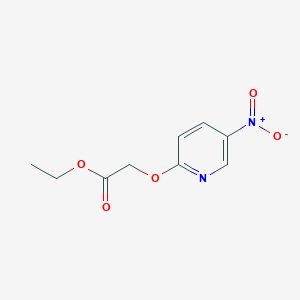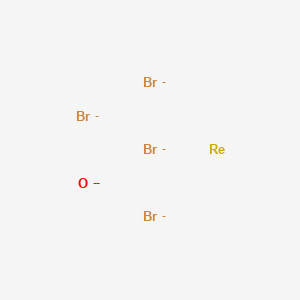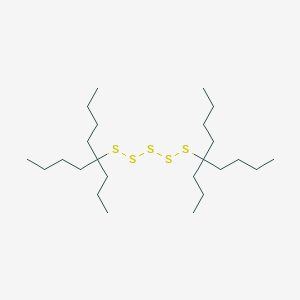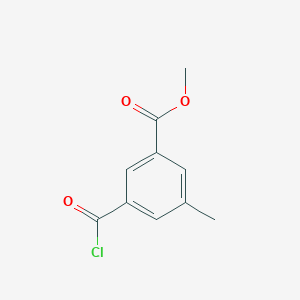
Triisopropoxyholmium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Holmium(III) isopropoxide in toluene/isopropanol is a chemical compound with the molecular formula C₉H₂₁HoO₃. It is a coordination complex where holmium is bonded to three isopropoxide ligands. This compound is typically used in research settings, particularly in the fields of chemistry and materials science .
Métodos De Preparación
Holmium(III) isopropoxide can be synthesized through the reaction of holmium chloride with isopropanol in the presence of a base. The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted by-products. The resulting product is then dissolved in a mixture of toluene and isopropanol to obtain the desired concentration .
Análisis De Reacciones Químicas
Holmium(III) isopropoxide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form holmium oxide.
Reduction: It can be reduced to form lower oxidation state holmium compounds.
Substitution: The isopropoxide ligands can be substituted with other ligands such as alkoxides or halides.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Holmium(III) isopropoxide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of holmium-containing compounds and materials.
Materials Science: It is used in the preparation of holmium-doped materials, which have applications in optics and electronics.
Biology and Medicine: It is used in the development of contrast agents for magnetic resonance imaging (MRI) and in the study of holmium’s biological effects.
Industry: It is used in the production of specialty glasses and ceramics.
Mecanismo De Acción
The mechanism of action of Holmium(III) isopropoxide involves the coordination of the isopropoxide ligands to the holmium ion. This coordination stabilizes the holmium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparación Con Compuestos Similares
Holmium(III) isopropoxide can be compared with other similar compounds such as:
Yttrium(III) isopropoxide: Similar in structure but contains yttrium instead of holmium.
Lanthanum(III) isopropoxide: Similar in structure but contains lanthanum instead of holmium.
Erbium(III) isopropoxide: Similar in structure but contains erbium instead of holmium.
Holmium(III) isopropoxide is unique due to the specific properties of holmium, such as its magnetic and optical characteristics, which make it particularly useful in certain applications .
Propiedades
Fórmula molecular |
C9H24HoO3 |
|---|---|
Peso molecular |
345.22 g/mol |
Nombre IUPAC |
holmium;propan-2-ol |
InChI |
InChI=1S/3C3H8O.Ho/c3*1-3(2)4;/h3*3-4H,1-2H3; |
Clave InChI |
XTBDKTFYOKTZRX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O.CC(C)O.CC(C)O.[Ho] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B13833258.png)
![[6-(2-Ethoxy-2-oxoacetyl)-1,3-benzodioxol-5-yl] 2,2-dimethylpropanoate](/img/structure/B13833276.png)
![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)
